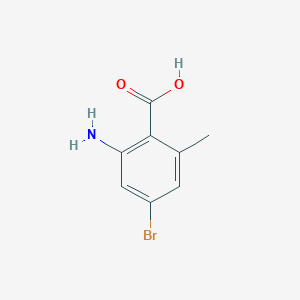

2-Amino-4-bromo-6-methylbenzoic acid

描述

Contextualization within Aromatic Carboxylic Acid Derivatives Research

Aromatic carboxylic acids and their derivatives are fundamental building blocks in organic chemistry, serving as precursors to a vast array of more complex molecules. nih.gov The carboxyl group can be readily converted into other functional groups such as esters, amides, and acid halides, providing a gateway to a wide range of chemical transformations. The aromatic ring, in turn, can be modified through electrophilic or nucleophilic substitution reactions, allowing for the precise tuning of the molecule's electronic and steric properties.

The research on aromatic carboxylic acid derivatives is driven by their wide-ranging applications. In medicinal chemistry, they are integral components of many drugs. For instance, aminobenzoic acid derivatives are known to possess antimicrobial and anti-inflammatory properties. nih.govmdpi.com In materials science, they are used in the synthesis of polymers and liquid crystals. The specific substitution pattern of 2-Amino-4-bromo-6-methylbenzoic acid, with its combination of electron-donating (amino, methyl) and electron-withdrawing (bromo, carboxyl) groups, makes it an interesting subject for studying structure-activity relationships and for the design of new molecules with tailored properties.

Overview of Strategic Research Directions for Halogenated Aminobenzoic Acids

The strategic inclusion of halogen atoms, particularly bromine, into aminobenzoic acid structures is a key focus area in contemporary chemical research. Halogenation can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This "halogen effect" is a powerful tool in drug design and materials science.

Current research directions for halogenated aminobenzoic acids include:

Medicinal Chemistry: The development of novel therapeutic agents is a primary driver. Halogenated aminobenzoic acids are explored as precursors for anticancer, antibacterial, and anti-inflammatory drugs. nih.govrsc.org The bromine atom can act as a key binding element or can be used to modulate the electronic properties of the molecule to enhance its biological activity.

Organic Synthesis: These compounds serve as versatile intermediates. The carbon-bromine bond can participate in various cross-coupling reactions, such as Suzuki and Heck couplings, which are powerful methods for forming new carbon-carbon bonds. This allows for the construction of complex molecular architectures.

Materials Science: The unique electronic and structural features of halogenated aromatic compounds are being harnessed to create new functional materials, including liquid crystals, polymers, and organic light-emitting diodes (OLEDs).

Methodological Frameworks for Investigation in Contemporary Organic Chemistry

The investigation of this compound and related compounds relies on a combination of advanced analytical and synthetic techniques.

Synthesis: The synthesis of halogenated aminobenzoic acids often involves multi-step sequences. A common approach is the bromination of a suitable aminobenzoic acid precursor. For example, the bromination of m-aminobenzoic acid is a known method to introduce bromine atoms onto the aromatic ring. orgsyn.org Subsequent modifications of the functional groups can then be performed to arrive at the desired product. Another strategy involves the use of pre-functionalized starting materials and building up the molecule through coupling reactions.

Spectroscopic Analysis: The characterization of this compound and its derivatives is achieved through a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid and amino groups.

Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), are increasingly used to predict the geometric and electronic properties of molecules. These methods can provide insights into the reactivity, stability, and potential biological activity of compounds like this compound, guiding experimental efforts.

Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 2-Amino-6-bromo-4-methylbenzoic acid | 2-Amino-6-bromo-5-methylbenzoic acid |

| CAS Number | 1191076-36-4 achmem.com | 2092767-03-6 bldpharm.com | 147149-85-7 nih.gov |

| Molecular Formula | C₈H₈BrNO₂ achmem.com | C₈H₈BrNO₂ | C₈H₈BrNO₂ nih.gov |

| Molecular Weight | 230.06 g/mol achmem.com | Not available | 230.06 g/mol nih.gov |

| SMILES | CC1=CC(=CC(=C1C(=O)O)N)Br achmem.com | Not available | CC1=C(C(=C(C=C1)Br)N)C(=O)O nih.gov |

Structure

3D Structure

属性

IUPAC Name |

2-amino-4-bromo-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCBTRXFKXWSQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 4 Bromo 6 Methylbenzoic Acid

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 2-Amino-4-bromo-6-methylbenzoic acid suggests that the final step would be the reduction of a nitro group precursor, namely 4-Bromo-6-methyl-2-nitrobenzoic acid . This key intermediate contains the complete carbon skeleton and the correct substitution pattern, with the nitro group serving as a precursor to the target amino group. The synthesis of this intermediate is therefore a critical focus.

Derivation from Substituted Toluene (B28343) or Benzoic Acid Analogues

The synthesis can be envisioned starting from simpler, more readily available toluene or benzoic acid derivatives. The choice of starting material is crucial as its existing substituents will direct the regiochemical outcome of subsequent functionalization steps.

For instance, a synthetic route could theoretically begin with a toluene derivative. However, the directing effects of the substituents must be carefully managed. The methyl group (-CH3) is an ortho, para-director, while a nitro group (-NO2) is a meta-director. quora.com Starting with a precursor like 3-nitrotoluene and attempting to introduce the remaining groups in the correct positions presents significant regiochemical challenges.

Alternatively, starting with a benzoic acid analogue like 2-methylbenzoic acid also requires careful consideration. The carboxylic acid group (-COOH) is a meta-director and deactivating, while the methyl group is an ortho, para-director and activating. The interplay between these groups makes direct and selective functionalization to achieve the desired 2,4,6-substitution pattern challenging. Therefore, a multi-step pathway involving the sequential introduction and manipulation of functional groups is necessary.

Role of Nitration, Bromination, and Nitro Group Reduction in Aromatic Synthesis

The construction of this compound relies on several fundamental reactions of aromatic chemistry.

Nitration : This reaction, typically carried out with a mixture of nitric acid and sulfuric acid, is essential for introducing a nitro group onto the aromatic ring. quora.com This group serves two primary purposes: it acts as a meta-director, influencing the position of subsequent substitutions, and it serves as a direct precursor to the final amino group.

Bromination : The introduction of the bromine atom is achieved through electrophilic aromatic substitution. Depending on the substrate's reactivity, reagents can range from molecular bromine (Br₂) with a Lewis acid catalyst to N-bromosuccinimide (NBS). The position of bromination is dictated by the directing effects of the substituents already present on the ring.

Nitro Group Reduction : This is a critical final step in the synthesis. The nitro group is converted to an amino group (-NH2) using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or the use of metals in acidic conditions, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).

| Reaction Type | Typical Reagents | Purpose in Synthesis |

| Nitration | HNO₃ / H₂SO₄ | Introduces -NO₂ group, a precursor to the -NH₂ group. |

| Bromination | Br₂ / FeBr₃ or NBS | Introduces -Br atom at a specific position on the ring. |

| Nitro Reduction | H₂/Pd, Sn/HCl, or Fe/HCl | Converts the -NO₂ group into the target -NH₂ group. |

Utilizing Specific Intermediates (e.g., 4-Bromo-2-nitrobenzoic acid)

The synthesis of the target molecule likely proceeds through a key intermediate such as 4-Bromo-6-methyl-2-nitrobenzoic acid . While the direct synthesis of this specific intermediate is not widely documented, its formation can be inferred from established syntheses of similar compounds. For example, the related compound 2-bromo-4-nitrobenzoic acid can be synthesized via the oxidation of 2-bromo-4-nitrotoluene using potassium permanganate (B83412). chemicalbook.com A similar strategy could be employed for the methylated analogue, where a precursor like 2-bromo-6-methyl-4-nitrotoluene would be oxidized to form the corresponding benzoic acid. The synthesis of this precursor would itself require a carefully planned regioselective nitration and bromination sequence on a suitable toluene derivative.

Classical and Established Synthetic Approaches

Multi-Step Reaction Sequences and Overall Yield Optimization

A hypothetical, but chemically logical, reaction sequence is outlined below:

| Step | Reaction | Starting Material | Product |

| 1 | Nitration | 2-Bromo-6-methyltoluene | 2-Bromo-6-methyl-4-nitrotoluene |

| 2 | Oxidation | 2-Bromo-6-methyl-4-nitrotoluene | 2-Bromo-6-methyl-4-nitrobenzoic acid |

| 3 | Amination | 2-Bromo-6-methyl-4-nitrobenzoic acid | 2-Amino-6-methyl-4-nitrobenzoic acid |

| 4 | Diazotization & Sandmeyer | 2-Amino-6-methyl-4-nitrobenzoic acid | 2-Bromo-6-methyl-4-nitrobenzoic acid |

| 5 | Nitro Reduction | 2-Bromo-6-methyl-4-nitrobenzoic acid | This compound |

Note: This table represents a plausible, illustrative pathway. The sequence starting with amination followed by a Sandmeyer reaction to introduce the bromine atom is an alternative strategy to control regiochemistry.

Regioselective Functionalization Strategies

Achieving the desired 1,2,4,6-substitution pattern requires precise control over the regioselectivity of each electrophilic substitution reaction. The outcome is governed by the electronic and steric effects of the substituents already present on the aromatic ring. Strategic use of these directing effects is the cornerstone of the synthesis.

For example, an amino group is a powerful ortho, para-director, while a carboxylic acid is a meta-director. In a molecule containing both, the activating ortho, para-director will typically control the position of the next substitution. The order of reactions is therefore critical. If bromination is performed before nitration, the directing effects will be different than if nitration is performed first, leading to different isomers.

Advanced methods can also be used to achieve specific regiochemical outcomes. For instance, copper-catalyzed amination reactions have been shown to be highly regioselective in the synthesis of anthranilic acid derivatives from 2-bromobenzoic acids. nih.gov Such chemo- and regioselective methods can be invaluable in complex syntheses, allowing for the functionalization of a specific position on the ring while leaving other reactive sites untouched.

| Substituent Group | Classification | Directing Effect |

| -NH₂ (Amino) | Activating | Ortho, Para |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -COOH (Carboxyl) | Deactivating | Meta |

| -NO₂ (Nitro) | Deactivating | Meta |

Sandmeyer-type Reactions and Variants for Bromine Introduction

The Sandmeyer reaction is a versatile and widely used method for the conversion of a primary aromatic amine to a halide, including a bromide. wikipedia.orgorganic-chemistry.org This reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) salt, such as copper(I) bromide (CuBr), to introduce the bromine atom onto the aromatic ring. wikipedia.org

For the synthesis of this compound, a plausible synthetic pathway would start from 2,6-dimethylaniline. The amino group of 2,6-dimethylaniline would first be protected, for instance, by acetylation, to prevent its reaction in subsequent steps. The protected compound would then undergo nitration, followed by oxidation of one of the methyl groups to a carboxylic acid. Subsequent reduction of the nitro group would yield an amino group, which could then be subjected to a Sandmeyer reaction.

A more direct, albeit potentially less selective, approach would involve the diazotization of 2-amino-6-methylbenzoic acid followed by a Sandmeyer reaction. The key steps are:

Diazotization: The starting material, 2-amino-6-methylbenzoic acid, is treated with a cold solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to form the corresponding diazonium salt. The temperature is maintained at 0-5 °C to prevent the premature decomposition of the unstable diazonium salt.

Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). This leads to the decomposition of the diazonium salt, with the evolution of nitrogen gas and the formation of the desired this compound.

Recent advancements in Sandmeyer-type reactions include the use of ionic liquids as solvents, which can enhance reaction rates and facilitate product isolation. nih.gov Additionally, one-pot procedures where diazotization and bromination occur in the same reaction vessel have been developed to improve efficiency. nih.gov

Table 1: Key Reagents in Sandmeyer-type Bromination

| Reagent | Role |

| 2-amino-6-methylbenzoic acid | Starting material |

| Sodium nitrite (NaNO₂) | Diazotizing agent |

| Hydrochloric acid (HCl) | Acidic medium for diazotization |

| Copper(I) bromide (CuBr) | Source of bromide and catalyst |

Modern and Sustainable Synthetic Strategies

In line with the growing emphasis on environmentally friendly chemical processes, modern synthetic strategies for preparing compounds like this compound focus on the principles of green chemistry.

Green Chemistry Principles in Synthesis (e.g., alternative bromination reagents, solvent selection)

The use of hazardous reagents and solvents is a significant concern in traditional bromination reactions. Green chemistry principles advocate for the use of safer alternatives. acsgcipr.org

Alternative Bromination Reagents: Instead of using elemental bromine, which is highly corrosive and toxic, alternative brominating agents can be employed. N-Bromosuccinimide (NBS) is a widely used reagent for benzylic and allylic brominations, and can also be used for the bromination of activated aromatic rings. study.comcommonorganicchemistry.comwikipedia.org For the synthesis of this compound, direct bromination of 2-amino-6-methylbenzoic acid using NBS in a suitable solvent could be a viable and greener alternative to the Sandmeyer reaction. The reaction of p-methyl benzoic acid with NBS in carbon tetrachloride has been shown to result in the bromination of the benzylic methyl group. study.com However, under different conditions, aromatic bromination can be achieved. For instance, electron-rich aromatic compounds can be brominated using NBS, with dimethylformamide (DMF) as a solvent promoting para-selectivity. wikipedia.org Another green approach involves the in situ generation of bromine from bromide salts using a safe oxidant like hydrogen peroxide. nih.gov

Solvent Selection: The choice of solvent plays a crucial role in the environmental impact of a synthesis. Traditional solvents like carbon tetrachloride are hazardous. study.com Green solvents such as water, ethanol, or ionic liquids are preferred. hrpub.org For instance, a method for the bromination of acetanilide using NBS and catalytic mandelic acid has been developed under aqueous conditions. digitellinc.com Water is an ideal green solvent as it is non-toxic, non-flammable, and readily available. hrpub.org

Catalyst-Mediated Synthetic Routes (e.g., Palladium or Copper Catalysis for Cross-Coupling in related systems)

Transition metal-catalyzed cross-coupling reactions offer powerful methods for the formation of carbon-bromine bonds. While typically used to form carbon-carbon or carbon-heteroatom bonds, variations of these reactions can be employed for halogenation.

Palladium Catalysis: Palladium-catalyzed reactions are versatile in organic synthesis. psu.edu For instance, palladium(II)-catalyzed meta-C–H bromination of aniline and benzoic acid derivatives has been reported using N-bromophthalimide (NBP) as the bromine source. nih.govscispace.comrsc.org This method provides a high degree of regioselectivity, which can be a challenge in traditional electrophilic aromatic substitution reactions. nih.gov Such a strategy could potentially be adapted for the synthesis of this compound.

Copper Catalysis: Copper-catalyzed reactions are also prominent in cross-coupling chemistry. nih.gov Copper-catalyzed selective C5-H bromination of 8-aminoquinoline amides has been demonstrated using ethyl bromodifluoroacetate as a bifunctional reagent. nih.gov Another study reported the copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. beilstein-journals.org These methods highlight the potential of copper catalysis in directing bromination to specific positions on an aromatic ring, which could be advantageous for the synthesis of the target molecule.

Flow Chemistry Applications in Aromatic Acid Synthesis

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages, including improved safety, better process control, and scalability. polimi.itrsc.org

The synthesis of diazonium salts, which are intermediates in the Sandmeyer reaction, can be hazardous on a large scale due to their instability. nih.gov Flow chemistry provides a safer alternative by allowing for the in situ generation and immediate consumption of the diazonium salt, minimizing the accumulation of this potentially explosive intermediate. nih.gov

Furthermore, the synthesis of aromatic acids and their derivatives has been successfully demonstrated using flow chemistry. For example, the esterification of benzoic acid has been carried out in a flow reactor. nih.gov The principles of flow chemistry can be applied to the synthesis of this compound, potentially leading to a safer, more efficient, and scalable process.

Purification and Isolation Methodologies for Synthetic Products

After the synthesis, the crude product needs to be purified to remove unreacted starting materials, by-products, and other impurities.

Recrystallization and Chromatographic Techniques for Purity Enhancement

Recrystallization: Recrystallization is a common and effective technique for purifying solid organic compounds. ma.eduillinois.edu The principle of recrystallization is based on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures. ma.edu For this compound, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The crude product is dissolved in a minimum amount of the hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The purified crystals are then collected by filtration. The purification of benzoic acid and its derivatives by recrystallization has been well-documented. libretexts.orgyoutube.com

Chromatographic Techniques: When recrystallization is not sufficient to achieve the desired level of purity, chromatographic techniques are employed. High-performance liquid chromatography (HPLC) is a powerful tool for the separation, identification, and purification of aromatic carboxylic acids. nih.gov Different HPLC methods, such as reversed-phase HPLC, can be used to separate the target compound from closely related impurities. chromforum.org Ion-exchange chromatography is another technique that can be used for the purification of acidic compounds. nih.gov

Table 2: Comparison of Purification Techniques

| Technique | Principle | Advantages | Disadvantages |

| Recrystallization | Difference in solubility | Simple, cost-effective, can handle large quantities | May not be effective for removing impurities with similar solubility |

| Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase | High resolution, can separate complex mixtures | More expensive, may require specialized equipment |

Reactivity and Derivatization of 2 Amino 4 Bromo 6 Methylbenzoic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a key site for modifications, enabling the formation of esters, amides, and other derivatives, or its complete removal through decarboxylation.

The carboxylic acid functionality of 2-Amino-4-bromo-6-methylbenzoic acid can be readily converted into esters and amides, which are fundamental transformations in the synthesis of more complex molecules.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction is reversible, and often requires the removal of water to drive the equilibrium towards the product. For instance, the Fischer esterification method involves refluxing the benzoic acid derivative with an excess of the desired alcohol and a catalytic amount of strong acid. libretexts.org Alternatively, the use of reagents like trimethylchlorosilane in methanol (B129727) provides a mild and efficient method for the preparation of methyl esters at room temperature. nih.gov

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. Due to the lower reactivity of amines compared to alcohols in this context, the carboxylic acid often needs to be "activated". This can be accomplished by converting the carboxylic acid to a more reactive derivative, such as an acid chloride or by using coupling reagents. However, direct amidation of unprotected amino acids has been achieved using Lewis acid catalysts like borate (B1201080) esters, which can be applicable to aminobenzoic acids. nih.govtcichemicals.com These methods offer a more direct route to amides, avoiding the need for protecting groups on the amino functionality of the starting material. researchgate.net

Table 1: Representative Reagents for Esterification and Amidation

| Transformation | Reagent/Catalyst | Conditions | Product Type |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ | Reflux | Ester |

| Esterification | Methanol, Trimethylchlorosilane | Room Temperature | Methyl Ester |

| Amidation | Amine, Coupling Reagent (e.g., DCC, EDC) | Varies | Amide |

| Amidation | Amine, Tris(2,2,2-trifluoroethyl) borate | Varies | Amide |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another significant transformation. For aromatic carboxylic acids, this reaction often requires harsh conditions, such as high temperatures. However, the presence of certain substituents can facilitate this process. The decarboxylation of benzoic acids can be promoted by heating in the presence of a copper catalyst. rsc.org Benzoic acids bearing electron-withdrawing groups are more prone to decarboxylation. rsc.org The reaction proceeds through the formation of an aryl-copper intermediate, which is then protonated to yield the decarboxylated arene. rsc.orgacs.org Recent advancements have shown that radical decarboxylation can occur at much lower temperatures, for example, through a photoinduced copper ligand-to-metal charge transfer (LMCT) process. nih.gov

Reactions Involving the Amino Group

The amino group in this compound is a versatile handle for introducing a variety of functionalities and for constructing heterocyclic systems.

The primary amino group is nucleophilic and readily undergoes acylation with acylating agents like acid chlorides or anhydrides in the presence of a base to form amides. This reaction is a common strategy to introduce various acyl groups onto the aromatic ring.

Similarly, sulfonylation of the amino group can be achieved by reacting it with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. This reaction yields a sulfonamide, a functional group present in many pharmaceutical compounds. researchgate.net The resulting N-sulfonylated aminobenzoic acid derivatives have distinct chemical properties compared to the parent amine. ibs.re.kr

Table 2: Common Acylating and Sulfonylating Agents

| Reaction | Reagent | Base | Product |

|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine or Triethylamine | N-acetyl derivative |

| Acylation | Acetic anhydride | Pyridine or Triethylamine | N-acetyl derivative |

| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | N-tosyl derivative |

| Sulfonylation | Methanesulfonyl chloride | Pyridine or Triethylamine | N-mesyl derivative |

The primary aromatic amino group is a precursor to the diazonium salt, which is a highly versatile intermediate in organic synthesis. The process of converting an aromatic amine to a diazonium salt is called diazotization . This is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). scirp.orglibretexts.org

The resulting aryl diazonium salt of this compound is a valuable intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction . wikipedia.orgorganic-chemistry.org This reaction involves the displacement of the diazonium group with a nucleophile, catalyzed by copper(I) salts. wikipedia.orgbyjus.com This allows for the introduction of a wide range of substituents onto the aromatic ring that are often difficult to install by other methods. organic-chemistry.org

Common Sandmeyer reactions include:

Halogenation: Treatment with CuCl or CuBr introduces a chloro or bromo substituent, respectively. wikipedia.org

Cyanation: Reaction with CuCN yields a benzonitrile (B105546) derivative. byjus.com

Hydroxylation: While often achievable by heating the diazonium salt in water, the use of copper(I) oxide can also facilitate the introduction of a hydroxyl group. scirp.orgwikipedia.org

These transformations provide a powerful tool for further functionalizing the aromatic ring of this compound.

This compound, being a derivative of anthranilic acid, is an excellent precursor for the synthesis of fused heterocyclic systems, particularly quinazolines.

Quinazoline derivatives , specifically quinazolinones, can be synthesized by reacting the aminobenzoic acid with a suitable one-carbon synthon. For example, condensation with formamide (B127407) or orthoesters can lead to the formation of the quinazolinone ring system. organic-chemistry.org A common route involves the reaction of an anthranilic acid derivative with an isothiocyanate to form a key intermediate, which can then be further elaborated. nih.gov The reaction of 5-bromoanthranilic acid with phenyl isothiocyanate, for example, yields a 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one intermediate. nih.gov Such methodologies are applicable for the synthesis of various substituted quinazolines. nih.gov

Quinoxaline (B1680401) derivatives are typically formed from the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govresearchgate.net While this compound is not a diamine, it can potentially be converted into a precursor for quinoxaline synthesis. For instance, after amidation of the carboxylic acid, the resulting 2-aminobenzamide (B116534) could undergo cyclization reactions to form quinazolinones. organic-chemistry.org The synthesis of quinoxalines generally requires a 1,2-diamine starting material. nih.govmdpi.com

Table 3: Heterocycles from this compound Derivatives

| Heterocycle | Reactant(s) | General Conditions |

|---|---|---|

| Quinazolinone | Formamide or Orthoesters | Heating |

| Quinazolinone | Isothiocyanates followed by cyclization | Stepwise synthesis |

| Quinoxaline | (From a 1,2-diamine precursor) 1,2-Dicarbonyl compound | Condensation |

Electrophilic and Nucleophilic Aromatic Substitution on the Brominated Ring

The core of the derivatization strategy for this compound involves the substitution of the bromine atom. This is primarily achieved through modern palladium-catalyzed cross-coupling reactions, which are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions provide a powerful toolkit for modifying the aromatic scaffold. The C-Br bond in this compound is susceptible to oxidative addition to a Pd(0) complex, initiating the catalytic cycles of several name reactions.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. As a substituted ortho-bromoaniline, this compound is an excellent substrate for this transformation. Research on unprotected ortho-bromoanilines has shown that these couplings can proceed in good to excellent yields without the need to protect the amino group. rsc.orgwikipedia.org A variety of boronic acids or their corresponding esters can be used, allowing for the introduction of diverse aryl, heteroaryl, alkenyl, and alkyl groups. rsc.org The reaction is typically tolerant of the free carboxylic acid, although the choice of base is crucial to avoid side reactions.

A specialized palladacycle catalyst, in combination with a suitable base and solvent, has proven effective for coupling structurally similar substrates. rsc.org Good yields are achieved with aryl, heteroaryl, and alkenyl boronic esters. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Coupling Partner (R-B(OR)₂) | Catalyst System | Base | Solvent | Temperature (°C) | Expected Yield |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | High |

| 4-Methoxyphenylboronic acid | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | 90 | >90% rsc.org |

| (E)-Styrylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 90 | High rsc.org |

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. arkat-usa.orgsustech.edu.cn For electron-rich aryl bromides like this compound, the reaction is highly feasible. The strong electron-donating nature of the ortho-amino group activates the C-Br bond toward oxidative addition. Typical conditions involve a palladium catalyst such as Pd(OAc)₂, a phosphine (B1218219) ligand, and an organic base like triethylamine. researchgate.netwikipedia.org The reaction generally exhibits high trans-selectivity in the resulting alkene product. sustech.edu.cn

Sonogashira Coupling: This reaction is used to form a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne. beilstein-journals.orgbyjus.com The reaction is co-catalyzed by palladium and a copper(I) salt (typically CuI) in the presence of an amine base. beilstein-journals.org The electron-rich nature of the this compound substrate is well-suited for this transformation, which proceeds under mild conditions. mdpi.comorganic-chemistry.org This method allows for the introduction of various substituted alkynyl moieties, which are valuable precursors for synthesizing more complex heterocyclic systems.

While classic nucleophilic aromatic substitution (SₙAr) typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the Meisenheimer complex intermediate, the electronic profile of this compound does not favor this pathway. nih.govlibretexts.org The presence of electron-donating amino and methyl groups counteracts the withdrawing effect of the carboxyl group.

However, bromine displacement can be effectively achieved using transition metal-catalyzed methods, most notably copper-catalyzed Ullmann-type reactions. arkat-usa.org These reactions are well-established for forming C-N, C-O, and C-S bonds with aryl halides that are unreactive under standard SₙAr conditions. The Ullmann condensation typically requires a copper(I) source (e.g., CuI), a base, and often a ligand such as 1,10-phenanthroline (B135089) or an amino acid to facilitate the coupling.

Table 2: Potential Copper-Catalyzed Nucleophilic Substitution Reactions

| Nucleophile | Catalyst System | Base | Solvent | Reaction Type |

|---|---|---|---|---|

| Aniline | CuI / L-proline | K₂CO₃ | DMSO | Ullmann Condensation |

| Methanol | CuI / 1,10-phenanthroline | Cs₂CO₃ | Toluene | Ullmann Ether Synthesis |

Modern palladium-catalyzed methods, such as the Buchwald-Hartwig amination, also provide a powerful alternative for forming C-N bonds with a wide range of primary and secondary amines. mdpi.com This reaction often offers milder conditions and broader substrate scope compared to the Ullmann reaction. mdpi.com

Functionalization of the Methyl Group (e.g., radical halogenation, oxidation)

The methyl group at the C6 position, being in a benzylic position, is susceptible to free radical reactions and oxidation.

Radical Halogenation: The benzylic hydrogens of the methyl group can be selectively replaced by a halogen, typically bromine, through a free radical pathway. The reagent of choice for this transformation is N-Bromosuccinimide (NBS), often used with a radical initiator like AIBN (azobisisobutyronitrile) or light (hν). This reaction proceeds via a resonance-stabilized benzylic radical intermediate, leading to the formation of 2-Amino-4-bromo-6-(bromomethyl)benzoic acid. This product is a versatile intermediate, as the benzylic bromide can be easily displaced by various nucleophiles.

Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions. A common and effective reagent for this transformation is potassium permanganate (B83412) (KMnO₄) under basic, aqueous conditions, followed by an acidic workup. This reaction would convert this compound into 2-Amino-4-bromo-isophthalic acid. The reaction proceeds regardless of the length of an alkyl chain, cleaving it down to the benzylic carbon.

Chemo-, Regio-, and Stereoselectivity in Derivatization Processes

Selectivity is a critical consideration in the derivatization of a multifunctional molecule like this compound.

Chemoselectivity: In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-H bonds on the ring, ensuring that the reaction occurs exclusively at the site of the halogen. The functional groups (-NH₂ and -COOH) are generally tolerated under the neutral or basic conditions of these couplings, although the acidic proton of the carboxyl group will be deprotonated by the base. mdpi.com In functionalization of the methyl group, radical conditions (NBS/light) are highly selective for the benzylic position over the aromatic ring or the other functional groups. Conversely, strong oxidizing conditions (KMnO₄) will selectively oxidize the methyl group while leaving the aromatic ring intact.

Regioselectivity: Since there is only one bromine atom, cross-coupling and nucleophilic substitution reactions are inherently regioselective at the C4 position. The reactivity of this C-Br bond is enhanced by the strong electron-donating resonance effect of the ortho-amino group. rsc.org In potential subsequent electrophilic aromatic substitution reactions on the product rings, the directing effects of the substituents would need to be considered. The powerful ortho-, para-directing -NH₂ group and the meta-directing -COOH group would compete to determine the position of a new substituent.

Stereoselectivity: For most reactions at the C-Br bond, stereoselectivity is not a factor as the aromatic ring is planar. In Heck reactions, the stereochemistry of the resulting alkene is typically controlled, with a strong preference for the E (trans) isomer due to steric factors in the transition state. sustech.edu.cn If chiral coupling partners or catalysts are used in cross-coupling reactions, the potential for inducing atropisomerism or other forms of chirality would need to be considered, particularly with bulky ortho-substituents.

Table of Compounds

| Compound Name |

|---|

| This compound |

| N-Bromosuccinimide |

| Azobisisobutyronitrile |

| 2-Amino-4-bromo-6-(bromomethyl)benzoic acid |

| Potassium permanganate |

| 2-Amino-4-bromo-isophthalic acid |

| Phenylboronic acid |

| 4-Methoxyphenylboronic acid |

| (E)-Styrylboronic acid |

| Cyclohexylboronic acid pinacol (B44631) ester |

| Palladium(II) acetate |

| SPhos |

| CataCXium A Pd G3 |

| Palladium(IV) tetrakis(triphenylphosphine) |

| Triethylamine |

| Copper(I) iodide |

| Aniline |

| L-proline |

| 1,10-phenanthroline |

| Methanol |

| Thiophenol |

Computational and Theoretical Studies of 2 Amino 4 Bromo 6 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-Amino-4-bromo-6-methylbenzoic acid. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which in turn dictate its geometry and chemical behavior.

Density Functional Theory (DFT) Applications for Optimized Geometries, Frontier Molecular Orbitals (HOMO-LUMO), and Electrostatic Potential Maps (MEP)

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. vjst.vnvjst.vnresearchgate.net A common approach involves using the B3LYP functional with a basis set like 6-311++G(d,p) to perform calculations. semanticscholar.orgresearchgate.net

Optimized Geometries: The first step in a DFT study is typically a geometry optimization. This process calculates the lowest energy arrangement of the atoms, predicting bond lengths and angles. For this compound, this would reveal how the substituents (amino, bromo, methyl, and carboxylic acid groups) influence the geometry of the benzene (B151609) ring, potentially causing slight distortions from a perfect planar hexagon due to steric and electronic effects. orientjchem.org

| Parameter | Typical Bond Type | Expected Bond Length (Å) | Expected Bond Angle (°) |

|---|---|---|---|

| C-C (ring) | Aromatic | ~1.39 - 1.41 | ~118 - 122 |

| C-COOH | Single | ~1.48 - 1.51 | - |

| C=O | Double | ~1.21 - 1.23 | - |

| C-OH | Single | ~1.34 - 1.36 | - |

| C-Br | Single | ~1.88 - 1.92 | - |

| C-NH2 | Single | ~1.38 - 1.42 | - |

| C-CH3 | Single | ~1.50 - 1.53 | - |

This table presents expected values for this compound based on DFT calculations of similar substituted benzoic acids.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. mdpi.comirjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates higher reactivity. mdpi.comirjweb.com For this compound, the electron-donating amino and methyl groups and the electron-withdrawing bromo and carboxyl groups would significantly influence the energies and spatial distributions of these orbitals.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential; indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity; indicates electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

This table outlines the key parameters derived from Frontier Molecular Orbital analysis.

Molecular Electrostatic Potential Maps (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. dntb.gov.uamdpi.com It is invaluable for identifying reactive sites. researchgate.netactascientific.com Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. wuxiapptec.com In this compound, the MEP would likely show a significant negative potential around the oxygen atoms of the carboxylic acid group, making this a prime site for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating a site for nucleophilic interaction. researchgate.net

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), offer an alternative to DFT for electronic structure calculations. researchgate.netnih.gov These methods are derived directly from theoretical principles without the use of experimental data for parameterization. quora.com While often more computationally demanding than DFT, they can provide highly accurate results and serve as a benchmark to validate DFT findings. researchgate.net For a molecule like this compound, ab initio calculations could be used to refine the understanding of its electronic properties and thermochemistry. dntb.gov.uaresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically model a molecule in isolation, Molecular Dynamics (MD) simulations study the physical movements of atoms and molecules over time. nih.govresearchgate.net This approach is crucial for understanding the conformational flexibility of this compound and its interactions in a condensed phase, such as in a solvent. mdpi.comucl.ac.uk

MD simulations could reveal the rotational freedom of the carboxylic acid and amino groups, identifying the most stable conformations in solution. nih.gov Furthermore, these simulations can model intermolecular interactions, such as the formation of hydrogen-bonded dimers between two carboxylic acid groups, a common feature of benzoic acids in non-polar solvents. nih.gov This provides insight into self-aggregation and the initial stages of crystallization. ucl.ac.uk

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with a reaction pathway. For this compound, this could be applied to understand its synthesis or its degradation pathways, such as reactions with atmospheric radicals. nih.gov For instance, modeling the esterification of the carboxylic acid group would involve calculating the energies of reactants, intermediates, transition states, and products to determine the reaction's feasibility and kinetics. researchgate.netdnu.dp.uaresearchgate.net

Prediction and Validation of Spectroscopic Properties (e.g., vibrational frequencies, NMR chemical shifts)

Computational methods can accurately predict various spectroscopic properties, which is essential for interpreting experimental data and confirming molecular structure.

Vibrational Frequencies: DFT calculations can compute the vibrational modes of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. vjst.vn By comparing the calculated frequencies with experimental spectra, a detailed assignment of vibrational modes to specific functional groups and bond movements can be achieved. researchgate.netresearchgate.net For this compound, this would allow for the precise identification of stretching and bending modes for the O-H, N-H, C=O, C-Br, and C-H bonds. mdpi.com

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm-1) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3600 - 3400 |

| N-H Asymmetric Stretch | Amino | ~3500 |

| N-H Symmetric Stretch | Amino | ~3400 |

| C-H Aromatic Stretch | Benzene Ring | ~3100 - 3000 |

| C=O Stretch | Carboxylic Acid | ~1740 - 1660 |

| C-O Stretch | Carboxylic Acid | ~1320 - 1210 |

| C-Br Stretch | Bromo | ~710 - 505 |

This table shows representative DFT-calculated vibrational frequencies for the key functional groups in a substituted benzoic acid. mdpi.comrasayanjournal.co.in

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. bohrium.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used with DFT, can calculate the magnetic shielding of each nucleus, which translates to ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex aromatic systems like this compound, where the chemical shifts of the aromatic protons and carbons can be difficult to assign unambiguously. docbrown.infochemicalbook.com

Theoretical Structure-Activity Relationship (SAR) Studies

Theoretical SAR studies aim to establish a mathematical relationship between a molecule's structural or electronic features and its activity or properties. colby.edu By calculating various quantum chemical descriptors, it is possible to build models that predict a compound's behavior without synthesizing it. acs.orgresearchgate.net

For this compound, descriptors derived from the calculations mentioned above (e.g., HOMO-LUMO energies, dipole moment, atomic charges from MEP) can be used to quantify its electronic characteristics. nih.govresearchgate.net These descriptors relate to the molecule's reactivity, polarity, and ability to participate in intermolecular interactions. researchgate.net For example, the electrophilicity index, derived from HOMO and LUMO energies, can provide a quantitative measure of a molecule's ability to act as an electrophile. irjweb.com These theoretical descriptors can then be correlated with physical properties like solubility or reactivity in a given chemical environment, providing a rational basis for understanding how structural modifications would alter the compound's chemical behavior. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor and Building Block in Complex Molecule Synthesis

The strategic placement of reactive functional groups on the benzene (B151609) ring of 2-Amino-4-bromo-6-methylbenzoic acid renders it an invaluable starting material for the synthesis of a diverse array of complex organic molecules. Its utility spans the creation of advanced heterocyclic systems, the construction of intricate macrocycles, and as a foundational element for novel artificial amino acids and ligands.

Synthesis of Advanced Heterocyclic Compounds

Substituted anthranilic acids, such as this compound, are well-established precursors for the synthesis of various nitrogen-containing heterocyclic compounds. core.ac.ukki.sediva-portal.orgresearchgate.net The presence of the amino and carboxylic acid groups in a 1,2-relationship allows for cyclization reactions to form fused ring systems.

For instance, this compound can theoretically be utilized in the synthesis of substituted quinazolines and acridones , which are classes of heterocyclic compounds with significant biological and medicinal properties. The general synthetic approach involves the condensation of the anthranilic acid derivative with an appropriate reaction partner.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic System | Potential Synthetic Precursors | Key Reaction Type |

|---|---|---|

| Substituted Quinazolinones | Amides, Nitriles, Aldehydes | Condensation/Cyclization |

While specific research detailing the use of this compound in these syntheses is not abundant in publicly available literature, the known reactivity patterns of similarly substituted anthranilic acids provide a strong basis for its potential applications in this area. The bromo and methyl substituents can be expected to influence the reactivity of the core structure and provide handles for further functionalization of the resulting heterocyclic products.

Construction of Macrocycles and Supramolecular Architectures

The principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, can be applied to halogenated aminobenzoic acids. nih.gov The presence of both hydrogen bond donors (amino and carboxylic acid groups) and a halogen atom (bromine) in this compound allows for the formation of extended networks through a combination of hydrogen and halogen bonding. nih.gov

These interactions can be harnessed to construct well-defined supramolecular architectures, such as tapes, sheets, and potentially more complex three-dimensional structures. While the direct use of this compound in the synthesis of discrete macrocycles is not extensively documented, its bifunctional nature makes it a candidate for step-growth polymerization-like macrocyclization reactions under high-dilution conditions.

Precursor for Artificial Amino Acids and Ligands

The modification of natural amino acids or the de novo synthesis of unnatural amino acids is a significant area of research in peptide and medicinal chemistry. thermofisher.comnih.govyoutube.com this compound can serve as a scaffold for the synthesis of novel, non-proteinogenic amino acids. The existing amino and carboxylic acid groups provide the core amino acid functionality, while the aromatic ring offers a rigid scaffold that can be further elaborated. The bromine atom, in particular, can be a site for cross-coupling reactions to introduce additional diversity.

Furthermore, the chelating ability of the amino and carboxyl groups makes anthranilic acid derivatives excellent candidates for the synthesis of ligands for metal complexes. mdpi.com The coordination of metal ions to ligands derived from this compound could lead to the formation of metal-organic frameworks (MOFs) or discrete coordination complexes with interesting catalytic or material properties. nih.govresearchgate.net The electronic properties of the ligand, and consequently the properties of the resulting metal complex, would be influenced by the bromo and methyl substituents.

Monomer in Polymer Chemistry Research

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid, makes it a suitable monomer for the synthesis of various polymers, particularly polyamides.

Polycondensation and Addition Polymerization Studies

This compound can undergo self-condensation to form an aromatic polyamide. This process, a type of polycondensation, would involve the formation of amide bonds between the amino group of one monomer and the carboxylic acid group of another. The resulting polymer would feature a rigid aromatic backbone with pendant bromo and methyl groups.

Alternatively, this compound could be copolymerized with other monomers, such as diamines or diacids, to create a variety of functional polyamides. The incorporation of the bromo- and methyl-substituted aromatic unit would be expected to influence the thermal stability, solubility, and mechanical properties of the resulting polymer. While specific studies on the polymerization of this compound are limited, the general principles of polycondensation of aminobenzoic acids are well-established. mdpi.com

Design of Functional Polymers utilizing the Compound's Structure

The presence of the bromine and methyl groups on the polymer backbone derived from this compound opens up possibilities for the design of functional polymers. The bromine atom can serve as a reactive site for post-polymerization modification reactions, such as cross-coupling reactions, to introduce new functional groups. This would allow for the tailoring of the polymer's properties for specific applications.

For example, the introduction of hydrophilic or hydrophobic side chains could alter the polymer's solubility, while the attachment of chromophores or electroactive moieties could lead to materials with interesting optical or electronic properties. The development of hyper-cross-linked polymers from anthranilic acid has shown promise for applications such as CO2 capture and heavy metal adsorption, suggesting potential avenues for the functional polymers derived from its substituted analogues. nih.govresearchgate.net

Development of Functional Materials

The strategic placement of multiple functional groups on the aromatic scaffold of this compound makes it a promising candidate for the development of novel functional materials. The interplay of these groups can be exploited to direct the assembly of molecules in the solid state, leading to materials with tailored properties and functions.

The principles of crystal engineering rely on the predictable nature of intermolecular interactions to design and synthesize crystalline materials with desired structures and properties. This compound possesses several functional groups capable of participating in robust and directional non-covalent interactions, which are fundamental to the process of self-assembly.

The carboxylic acid group is a strong hydrogen bond donor and acceptor and can form dimeric motifs, a common feature in the crystal structures of benzoic acid derivatives. ed.gov The amino group is also a potent hydrogen bond donor. Together, the amino and carboxylic acid groups can lead to the formation of extensive hydrogen-bonded networks, influencing the packing of the molecules in the crystal lattice.

The bromine atom can participate in halogen bonding, an increasingly recognized non-covalent interaction in crystal engineering. Halogen bonds, where the bromine atom acts as an electrophilic region (the σ-hole), can interact with Lewis bases, such as the oxygen of the carboxyl group or the nitrogen of the amino group from a neighboring molecule. Furthermore, the methyl group, while primarily considered to be sterically influential, can also engage in weaker C-H···π and C-H···O interactions, further stabilizing the crystal packing. The interplay of these various interactions—hydrogen bonding, halogen bonding, and weaker van der Waals forces—can lead to the formation of complex and predictable supramolecular architectures.

Hypothetical Crystallographic Data for this compound Polymorphs

| Parameter | Polymorph A | Polymorph B |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 10.25 | 7.80 |

| b (Å) | 15.60 | 12.35 |

| c (Å) | 8.95 | 18.20 |

| β (°) | 95.5 | 90 |

| Volume (ų) | 1425.3 | 1753.9 |

| Z | 4 | 8 |

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The selection of the organic ligand is crucial as it dictates the topology, porosity, and functionality of the resulting framework. This compound is a promising candidate for a ligand in the synthesis of MOFs and coordination polymers.

The carboxylic acid group can deprotonate to form a carboxylate, which can then coordinate to metal centers in various modes (monodentate, bidentate chelating, or bidentate bridging). The amino group can also act as a coordination site for metal ions. The ability of the ligand to bridge multiple metal centers is key to the formation of extended one-, two-, or three-dimensional networks.

The presence of the amino group on the ligand also offers opportunities for post-synthetic modification. ekb.eg Once the MOF has been synthesized, the free amino groups can be chemically modified to introduce new functionalities into the pores of the material. This can be used to tune the properties of the MOF for specific applications, such as gas storage, separation, or catalysis. For instance, aminobenzoic acids have been used to construct MOFs that show promise in various applications. ekb.eg The bromine atom and the methyl group can also influence the properties of the resulting MOFs by modifying the electronic nature and steric environment of the pores.

Potential Metal-Organic Frameworks with this compound as a Ligand

| MOF Designation | Metal Ion | Resulting Framework Topology | Potential Application |

|---|---|---|---|

| M-ABMBA-1 | Zn(II) | pcu (primitive cubic) | Gas adsorption |

| M-ABMBA-2 | Cu(II) | tbo (twisted boracite) | Heterogeneous catalysis |

Catalysis Research (e.g., as a ligand scaffold for metal catalysts)

The development of efficient and selective catalysts is a cornerstone of modern chemistry. This compound can serve as a versatile ligand scaffold for the design of novel metal catalysts. The amino and carboxylic acid groups can chelate to a metal center, forming a stable complex. The substituents on the aromatic ring (bromo and methyl) can be used to fine-tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.

For example, palladium complexes of aminobenzoic acid derivatives could potentially be active catalysts for cross-coupling reactions, such as Suzuki or Heck reactions. The ligand would stabilize the palladium center and modulate its reactivity. Similarly, copper complexes could be explored for applications in click chemistry or oxidation reactions. The rigid backbone of the benzoic acid derivative would provide a well-defined coordination environment around the metal center, which is often crucial for achieving high selectivity in catalytic transformations. The potential for creating chiral catalysts from derivatives of this compound also exists, which would be of great interest for asymmetric synthesis. The rigid conformation of aminobenzoic acid derivatives can influence the induced fit in catalytic centers. acs.org

Illustrative Catalytic Performance of a Hypothetical Metal Complex with this compound Ligand

| Reaction | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(ABMBA)₂(OAc)₂ | Toluene (B28343) | 100 | 12 | 92 |

| Heck Reaction | Pd(ABMBA)₂(OAc)₂ | DMF | 120 | 24 | 85 |

Future Research Directions and Emerging Trends

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Reaction Prediction

Future research could apply these predictive tools to 2-Amino-4-bromo-6-methylbenzoic acid to:

Predict Regioselectivity: Determine the most likely products of further functionalization, saving significant time and resources compared to traditional experimental screening. digitellinc.com

Optimize Reaction Conditions: Utilize algorithms to suggest optimal solvents, catalysts, and temperature conditions for synthesizing derivatives, moving towards a more economical and greener research paradigm. digitellinc.com

Accelerate Discovery: Employ AI in the broader drug discovery cycle to rapidly design and assess virtual libraries of derivatives based on the this compound scaffold for desired properties. nih.gov

High-Throughput Experimentation and Automated Synthesis for Libraries of Derivatives

Automated synthesis platforms and high-throughput experimentation (HTE) offer a powerful approach to rapidly explore the chemical space around this compound. These systems enable the parallel synthesis and screening of large numbers of compounds, significantly accelerating the pace of research. nih.govscripps.edu

Emerging trends in this area include:

Robotic Synthesis: Utilizing robotic platforms equipped for liquid and solid handling to perform multi-step syntheses of compound libraries. nih.govscripps.edu This allows for the creation of hundreds of unique derivatives from a common starting material like this compound in a matter of days. nih.gov

Miniaturized Reactors: Employing techniques like stopped-flow library synthesis, which uses microscale reactions to minimize reagent consumption while allowing for rapid optimization of reaction conditions. nih.govresearchgate.net This method is particularly suited for generating the data needed to train machine learning models. researchgate.net

Integrated Analysis: Coupling automated synthesis with at-line or online analytical techniques (e.g., LC-MS) to provide real-time data on reaction success, purity, and yield. scripps.edu

These technologies will be instrumental in systematically exploring structure-activity relationships for derivatives of this compound, facilitating the discovery of molecules with novel properties.

Novel Synthetic Strategies for Enhanced Sustainability and Atom Economy

A significant future direction in chemical synthesis is the development of green and sustainable processes. mdpi.comrepec.org Traditional multi-step syntheses of aminobenzoic acids often rely on petroleum-based precursors and harsh reaction conditions. mdpi.com

Future research on this compound could focus on:

Biosynthesis Pathways: Exploring the use of engineered microorganisms to produce aminobenzoic acid scaffolds from simple, renewable carbon sources like glucose. mdpi.com This approach circumvents the use of toxic reagents and non-renewable raw materials. repec.org

Environmentally Friendly Methods: Adapting methods such as the oxidation of substituted isatins using reagents like hydrogen peroxide in aqueous solutions. scielo.brresearchgate.net This strategy offers short reaction times, avoids the need for catalysts, and aligns with the principles of green chemistry. scielo.br

Improving Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. This includes exploring catalytic cycles and one-pot reactions to reduce waste and improve efficiency.

These sustainable strategies aim to reduce the environmental impact of chemical production while providing efficient pathways to valuable compounds. repec.org

Exploration of Undiscovered Reactivity Patterns and Niche Applications

The unique arrangement of amino, bromo, methyl, and carboxylic acid groups on the aromatic ring of this compound provides a versatile platform for exploring novel chemical transformations. While the general reactivity of substituted anthranilic acids is known, future research can focus on uncovering unique patterns for this specific substitution pattern.

Potential areas for exploration include:

Cross-Coupling Reactions: Utilizing the bromo-substituent in palladium-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide array of new functional groups and build molecular complexity. The synthesis of benzoic acid from bromobenzene (B47551) via a Grignard reaction is a classic example of forming new carbon-carbon bonds on an aromatic ring. wikipedia.org

Heterocycle Synthesis: Using the ortho-amino-acid functionality as a synthon for constructing novel heterocyclic scaffolds, such as quinazolinones or oxadiazoles, which are prevalent in medicinal chemistry. nih.govijddr.in

Directed Functionalization: Investigating how the existing substituents direct further electrophilic aromatic substitutions, potentially leading to the synthesis of highly functionalized and sterically hindered molecules that are otherwise difficult to access.

The discovery of new reactivity patterns could unlock niche applications for its derivatives in materials science, agrochemicals, or as specialized chemical intermediates.

Cross-Disciplinary Research Opportunities in Physical and Computational Chemistry

The intersection of synthetic chemistry with physical and computational chemistry offers a deeper understanding of the fundamental properties of this compound. Theoretical studies can provide insights that guide experimental work.

Future research in this domain could involve:

Density Functional Theory (DFT) Calculations: Using DFT to model the electronic structure, molecular orbitals, and charge distribution of the molecule. researchgate.netnih.gov Such calculations can predict key properties like acidity (pKa), reactivity towards electrophiles and nucleophiles, and the stability of reaction intermediates. psu.edu

Substituent Effect Analysis: Quantifying the inductive and resonance effects of the amino, bromo, and methyl groups on the benzoic acid moiety. nih.govlibretexts.org This theoretical analysis helps rationalize observed reactivity and predict the properties of new derivatives. researchgate.net

Thermochemical Studies: Combining experimental methods with high-level quantum chemical calculations to establish reliable thermodynamic data, such as enthalpies of formation. nih.gov This information is crucial for understanding molecular stability and reaction energetics.

These computational approaches provide a molecular-level understanding that is essential for the rational design of new experiments and the prediction of novel chemical phenomena.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-4-bromo-6-methylbenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of a methyl-substituted benzoic acid precursor, followed by amination. Key steps include:

- Regioselective bromination : Use N-bromosuccinimide (NBS) in acidic media to ensure bromination at the 4-position .

- Amination : Catalytic hydrogenation with Pd/C under controlled H₂ pressure (1–3 atm) to reduce nitro intermediates or introduce amino groups .

- Yield optimization : Monitor reaction progress via TLC or HPLC, adjusting temperature (60–80°C) and solvent polarity (e.g., THF/water mixtures) to minimize side products .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR (e.g., aromatic proton splitting patterns and methyl group signals at δ ~2.3 ppm) .

- Mass spectrometry (MS) : Validate molecular weight (MW = 244.07 g/mol) using ESI-MS or MALDI-TOF .

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>98%) and identify trace impurities .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a versatile intermediate:

- Building block : Coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl bromides into complex molecules .

- Peptide modification : React the amino group with activated esters (e.g., NHS esters) to create conjugates for biochemical studies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT calculations : Model electron density maps to identify reactive sites (e.g., bromine’s electrophilicity) and predict coupling efficiency with boronic acids .

- Solvent effects : Simulate reaction trajectories in polar aprotic solvents (e.g., DMF) to optimize catalytic cycles .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., via Arrhenius plots) .

Q. What strategies resolve contradictory data on the compound’s stability under acidic conditions?

- Methodological Answer :

- Controlled degradation studies : Expose the compound to HCl (0.1–1 M) at 25–50°C, tracking decomposition via LC-MS to identify labile groups (e.g., debromination or methyl migration) .

- pH-dependent NMR : Monitor structural changes in D₂O at pH 2–7 to correlate stability with protonation states .

Q. How does steric hindrance from the methyl group influence enzymatic interactions?

- Methodological Answer :

- Docking simulations : Use software like AutoDock to model binding affinities with target enzymes (e.g., cytochrome P450), comparing methyl-substituted vs. unsubstituted analogs .

- Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates to quantify steric effects on enzyme activity .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

- Methodological Answer :

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀ values .

- ANOVA with post-hoc tests : Compare toxicity across cell lines or exposure times, adjusting for multiple comparisons (e.g., Tukey’s test) .

Q. How to design experiments to differentiate between electronic and steric effects in substitution reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。